(Propan-2-yl)[(quinolin-6-yl)methyl]amine
Description
(Propan-2-yl)[(quinolin-6-yl)methyl]amine is a secondary amine featuring a quinoline scaffold substituted at the 6-position with a methylamine group bearing a propan-2-yl substituent. Its molecular formula is C₁₄H₁₇N₂ (molecular weight: 213.3 g/mol).
Properties
IUPAC Name |
N-(quinolin-6-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-10(2)15-9-11-5-6-13-12(8-11)4-3-7-14-13/h3-8,10,15H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZBFNNKEYXJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propan-2-yl)[(quinolin-6-yl)methyl]amine typically involves the reaction of quinoline derivatives with isopropylamine. One common method is the alkylation of quinoline with isopropylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)[(quinolin-6-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Saturated amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(Propan-2-yl)[(quinolin-6-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Propan-2-yl)[(quinolin-6-yl)methyl]amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
| Compound Name | Structure | Molecular Weight (g/mol) | Key Features | Synthetic Route | Reported Activity |
|---|---|---|---|---|---|
| (Propan-2-yl)[(quinolin-6-yl)methyl]amine | Quinolin-6-ylmethyl group + propan-2-ylamine | 213.3 | Moderate lipophilicity; potential for CNS penetration | Not explicitly described in evidence | Unknown; inferred from analogs |
| N-Benzyl-3-(quinolin-6-yl)prop-2-yn-1-amine (1u) | Quinolin-6-yl group + propargylamine + benzyl substituent | 266.3 | Alkyne linker enhances rigidity; benzyl group may improve binding affinity | Pd-catalyzed cross-coupling (87% yield) | Not specified |
| (2-Fluorophenyl)methylamine | Quinolin-6-ylmethyl group + 2-fluorobenzylamine | 266.3 | Fluorine atom introduces electronegativity; potential metabolic stability | Not described | Unknown; fluorinated analogs often bioactive |
| N-(6-Methyl-2-phenylpyrimidin-4-yl)quinolin-6-amine (71) | Quinolin-6-amine + pyrimidine ring with methyl and phenyl groups | 331.1 | Heterocyclic pyrimidine core; planar structure for DNA intercalation | Nucleophilic substitution (20–80% yields) | ABCG2 inhibitor (IC₅₀ ~ 0.5 µM) |
| (S)-(6-Methoxyquinolin-4-yl)(quinuclidin-2-yl)methanamine | Methoxyquinoline + quinuclidine moiety | ~350 (estimated) | Chiral quinuclidine enhances stereoselectivity; methoxy group modulates solubility | Multi-step synthesis (Brunner et al. method) | Antimalarial activity (analogous to quinine derivatives) |
Biological Activity
(Propan-2-yl)[(quinolin-6-yl)methyl]amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound is characterized by a quinoline ring substituted with a propan-2-yl group and a methylamine group. Its chemical formula is . The unique structure contributes to its diverse biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Alkylation of Quinoline : This process employs isopropylamine in the presence of catalysts under controlled conditions to yield the desired product.
- Continuous Flow Reactors : These are utilized in industrial settings to enhance yield and sustainability by minimizing waste .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Anticancer Potential
The compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cells. For instance:
- Cell Line Studies : In vitro assays using human cancer cell lines indicated that this compound can induce apoptosis and inhibit cell migration. Specific IC50 values have been reported, demonstrating its potency against various cancer types .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MGC-803 (Gastric) | 5.1 | Induction of apoptosis via G2/M phase arrest |
| HGC-27 (Gastric) | 7.6 | Inhibition of migration and invasion |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways related to cancer progression.
- Receptor Modulation : Binding to cellular receptors can alter signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .
Study 2: Anticancer Activity
In a recent investigation focusing on gastric cancer cells, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This study highlights its potential for further development as an anticancer drug .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
